molecular formula C13H12N2O2 B2928263 N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide CAS No. 1178687-11-0

N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide

Cat. No. B2928263
CAS RN: 1178687-11-0
M. Wt: 228.251
InChI Key: YMZOUXSUCUJULN-UHFFFAOYSA-N
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Description

N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide, also known as 4-Hydroxytamoxifen (4-OHT), is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It is a synthetic compound that acts as an antagonist of the estrogen receptor (ER) in breast tissue, but as an agonist in bone tissue. The compound is commonly used to study the mechanisms of estrogen receptor signaling and breast cancer.

Scientific Research Applications

Antifungal Activity

N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide: derivatives have been synthesized and tested for their antifungal properties. These compounds have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some derivatives exhibited more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides carboxin and boscalid .

Mitochondrial Function and Plant Protection

The mitochondrial complex II plays a crucial role in plant protection against many phytopathogenic fungi. Carboxanilide fungicides, which include N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide derivatives, can specifically bind to the ubiquinone-binding site of the mitochondrial complex II. This binding interrupts electron transport in the mitochondrial respiratory chain, preventing the fungi from producing vital energy to form ATP .

Biochemical Pathways of Nicotinamide-Derived Pyridones

As catabolites of nicotinamide, pyridones, which include N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide , are often included in metabolomics measurements. They are associated with pathological outcomes in conditions such as acute kidney injury (AKI). Pyridones are oxidation products of nicotinamide and its derivatives, and their biochemical pathways are essential for understanding their physiological relevance .

Autophagy Induction in HepG3 Cells

One of the pyridone derivatives, which is structurally related to N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide , has been demonstrated to induce autophagy in HepG3 cells. This process occurs at concentrations comparable to physiological concentrations of this species in the plasma of AKI patients .

Synthesis Characterization

The synthesis of N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide derivatives involves characterizing the target compounds by spectral data, including 1H-NMR, 13C-NMR, IR, MS, and elemental analysis. This characterization is crucial for confirming the structure of the synthesized compounds and for further application in various biological assays .

Antifungal Assay Preparation

In preparation for antifungal assays, the N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide compounds are dissolved in dimethyl sulfoxide (DMSO) before being mixed with potato dextrose agar (PDA). This preparation is essential for testing the antifungal efficacy of the compounds against various fungal species .

properties

IUPAC Name

N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-3-1-2-10(8-12)9-15-13(17)11-4-6-14-7-5-11/h1-8,16H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZOUXSUCUJULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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